8-M-Pdot

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-propionamidotetralin involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity .

Industrial Production Methods

While detailed industrial production methods for 8-Methoxy-2-propionamidotetralin are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for scientific research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and efficacy .

化学反応の分析

Structural Analysis

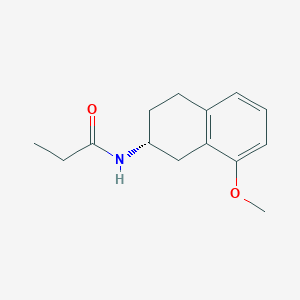

8-M-PDOT consists of a tetralin backbone (1,2,3,4-tetrahydronaphthalene) with two key functional groups:

-

Methoxy group (-OCH3) at position 8.

-

Propionamide group (-CONHCH2CH2CH3) at position 2.

The molecule’s structure implies potential reactivity at the amide group (nucleophilic substitution, hydrolysis) and the methoxy group (possible demethylation under acidic/basic conditions).

Amide Group (-CONHCH2CH2CH3)

-

Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form a carboxylic acid or carboxylate, depending on the reaction environment.

-

Nucleophilic Substitution : The amide’s lone pair on the nitrogen could participate in reactions with electrophiles (e.g., alkylating agents).

Methoxy Group (-OCH3)

-

Demethylation : Strong acidic conditions (e.g., HI, HBr) may cleave the methyl ether bond, yielding a phenolic hydroxyl group.

-

Electrophilic Aromatic Substitution : The methoxy group, as an activating substituent, could direct electrophilic attack to adjacent positions on the aromatic ring.

Biological Activity and Functional Relevance

This compound’s agonistic activity at MT2 receptors has been studied in cellular contexts. For example, in a ferroptosis study, this compound increased mitochondrial membrane potential (MMP) and modulated expression of ferroptosis-related biomarkers (ACSL4, PTGS2, HSPB1), highlighting its role in mitochondrial regulation . While these studies focus on biological outcomes, they underscore the structural integrity required for receptor binding, implying that chemical modifications must preserve critical functional groups (e.g., methoxy, amide) to maintain bioactivity.

Limitations in Available Data

The provided search results do not include explicit synthesis pathways, reaction mechanisms, or detailed chemical reactivity studies for this compound. For comprehensive reaction analysis, primary literature or specialized chemical databases (e.g., SciFinder, Reaxys) would be required to identify:

-

Synthesis Routes : Multistep reactions involving amide bond formation, methoxylation, or tetralin backbone construction.

-

Stability Studies : Hydrolysis kinetics, photostability, or redox behavior.

-

Derivatization : Substitution patterns or analog development.

Comparative Analysis of Functional Groups

| Functional Group | Reactivity | Potential Reaction Conditions |

|---|---|---|

| Amide (-CONH-) | Hydrolysis, nucleophilic substitution | Acidic/basic pH, heating, or electrophiles |

| Methoxy (-OCH3) | Demethylation, electrophilic substitution | Strong acids (HI, HCl), Friedel-Crafts reagents |

科学的研究の応用

Chemical Properties and Mechanism of Action

8-M-Pdot is characterized by its high selectivity for the MT2 receptor over the MT1 receptor, with pKi values of 8.23 and 8.95 respectively . This selectivity allows it to modulate various physiological processes mediated by melatonin receptors, particularly in neurological and metabolic contexts.

- Anxiolytic Effects : Studies have demonstrated that this compound exhibits anxiolytic-like effects in animal models. For instance, administration in male Wistar rats resulted in significant reductions in anxiety-related behaviors .

- Neuroprotective Properties : Research indicates that this compound may protect neurons from oxidative stress and ferroptosis through the activation of the MT2 receptor, enhancing mitochondrial function and promoting cell survival .

Neurological Disorders

This compound has been investigated for its role in treating conditions such as:

- Chronic Pain : It mimics the analgesic effects of melatonin, particularly in models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .

- Sleep Disorders : Given its melatonin-like properties, this compound may aid in regulating circadian rhythms and improving sleep quality.

Metabolic Disorders

The compound's interaction with melatonin receptors also points to possible applications in metabolic regulation:

- Diabetes Management : By modulating insulin sensitivity and glucose metabolism through MT2 receptor pathways, this compound could contribute to diabetes treatment strategies .

Table 1: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of 8-Methoxy-2-propionamidotetralin involves its binding to melatonin MT2 receptors. This binding leads to the activation of downstream signaling pathways, including the Gα(i) signaling pathway. The activation of these pathways results in various physiological effects, such as anxiolytic-like activity and modulation of neuroimmune responses .

類似化合物との比較

8-Methoxy-2-propionamidotetralin is unique in its high selectivity for MT2 receptors over MT1 receptors. Similar compounds include:

Ramelteon: A melatonin receptor agonist with high affinity for both MT1 and MT2 receptors.

Tasimelteon: Another melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.

Melatonin: The natural ligand for melatonin receptors, with lower selectivity compared to 8-Methoxy-2-propionamidotetralin

8-Methoxy-2-propionamidotetralin stands out due to its specific targeting of MT2 receptors, making it a valuable tool in research focused on these receptors’ roles in various physiological and pathological conditions.

生物活性

8-M-Pdot (8-Methoxy-2-(4-(4-(dimethylamino)phenyl)-1,3-thiazol-2-yl)phenyl)dimethylamine) is a selective agonist of the melatonin MT2 receptor, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Melatonin Receptors

This compound primarily acts on the MT2 receptor, exhibiting a 5.2-fold selectivity over the MT1 receptor. This selectivity is crucial as it influences various physiological processes including sleep regulation, analgesia, and neuroprotection. Studies indicate that activation of the MT2 receptor by this compound can modulate intracellular signaling pathways, particularly those involved in calcium signaling and oxidative stress management.

Cellular Effects

Research has demonstrated that this compound can significantly impact mitochondrial function and cellular stress responses. For instance, it has been shown to increase mitochondrial membrane potential (MMP) in cell cultures, suggesting a protective role against ferroptosis , a form of regulated cell death associated with oxidative damage . The compound's ability to alter the expression of key biomarkers such as ACSL4 and PTGS2 further supports its role in cellular protection mechanisms.

Analgesic Effects

This compound has been investigated for its analgesic properties. In studies involving neuropathic pain models, administration of this compound mimicked the analgesic effects of melatonin, particularly through the activation of MT2 receptors in the anterior cingulate cortex (ACC). This suggests potential applications in pain management therapies .

Neuroprotective Effects

The neuroprotective capabilities of this compound are evident in its ability to reduce neuroinflammation and neuronal excitability. In models of neuropathic pain, this compound treatment resulted in decreased expression of inflammatory markers such as TNF-α and IL-1β, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of this compound have also been highlighted in various studies. It has been found to enhance survival rates in models treated with doxorubicin, a chemotherapeutic agent known for inducing oxidative stress . This suggests that this compound could be beneficial in mitigating the side effects associated with certain cancer treatments.

Study on Pain Management

A recent study explored the effects of this compound on mechanical allodynia induced by nerve injury. Results indicated that treatment with this compound significantly alleviated pain responses compared to control groups. The study emphasized the role of MT2 receptor activation in modulating pain pathways and reducing hyperalgesia .

Study on Mitochondrial Function

Another investigation focused on the impact of this compound on mitochondrial function during ferroptosis. The study revealed that treatment with this compound increased MMP and altered the expression levels of ferroptosis-related genes, providing evidence for its protective role against oxidative stress-induced cellular damage .

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Analgesic Effects | MT2 receptor activation | Reduced pain responses in neuropathic models |

| Neuroprotection | Inhibition of neuroinflammation | Decreased expression of TNF-α and IL-1β |

| Antioxidant Activity | Protection against oxidative stress | Enhanced survival rates in doxorubicin-treated models |

特性

IUPAC Name |

N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIGBTUDFAGRTQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424984 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-70-6 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。